

# In-Depth Technical Guide to Desdiiodo Iopamidol (CAS Number: 1798830-49-5)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Iopamidol Impurity (Desdiiodo Iopamidol)*

Cat. No.: *B602082*

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## Abstract

Desdiiodo Iopamidol, with the CAS number 1798830-49-5, is primarily recognized as a process impurity and degradation product of Iopamidol, a widely used non-ionic, water-soluble radiographic contrast agent. This technical guide provides a comprehensive overview of Desdiiodo Iopamidol, focusing on its chemical identity, its significance in the quality control of Iopamidol, and the analytical methodologies for its detection and quantification. Due to its status as an impurity, dedicated studies on its pharmacological and toxicological profiles are limited. This document compiles available information and discusses its relevance within the broader context of the safety and efficacy of Iopamidol.

## Introduction

Iopamidol is a tri-iodinated benzene derivative essential for diagnostic imaging procedures such as CT scans and angiography, enhancing the visibility of internal structures.[1] The manufacturing process of Iopamidol is a complex multi-step chemical synthesis, which can lead to the formation of various process-related impurities and degradation products.[1] Desdiiodo Iopamidol is one such impurity, characterized by the absence of two iodine atoms from the tri-iodinated benzene ring of the parent Iopamidol molecule. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be strictly controlled to ensure patient safety and drug efficacy, as mandated by regulatory bodies like the European

Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1] This guide focuses on the technical aspects of Desdiiodo lopamidol, providing a resource for researchers and professionals involved in the development, manufacturing, and quality control of lopamidol.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of Desdiiodo lopamidol is presented in Table 1.

Property	Value	Reference
CAS Number	1798830-49-5	[1]
Molecular Formula	C <sub>17</sub> H <sub>24</sub> IN <sub>3</sub> O <sub>8</sub>	
Molecular Weight	525.3 g/mol	
IUPAC Name	(S)-N <sup>1</sup> ,N <sup>3</sup> -bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide	
Synonyms	lopamidol Impurity	
Parent Drug	lopamidol	[1]

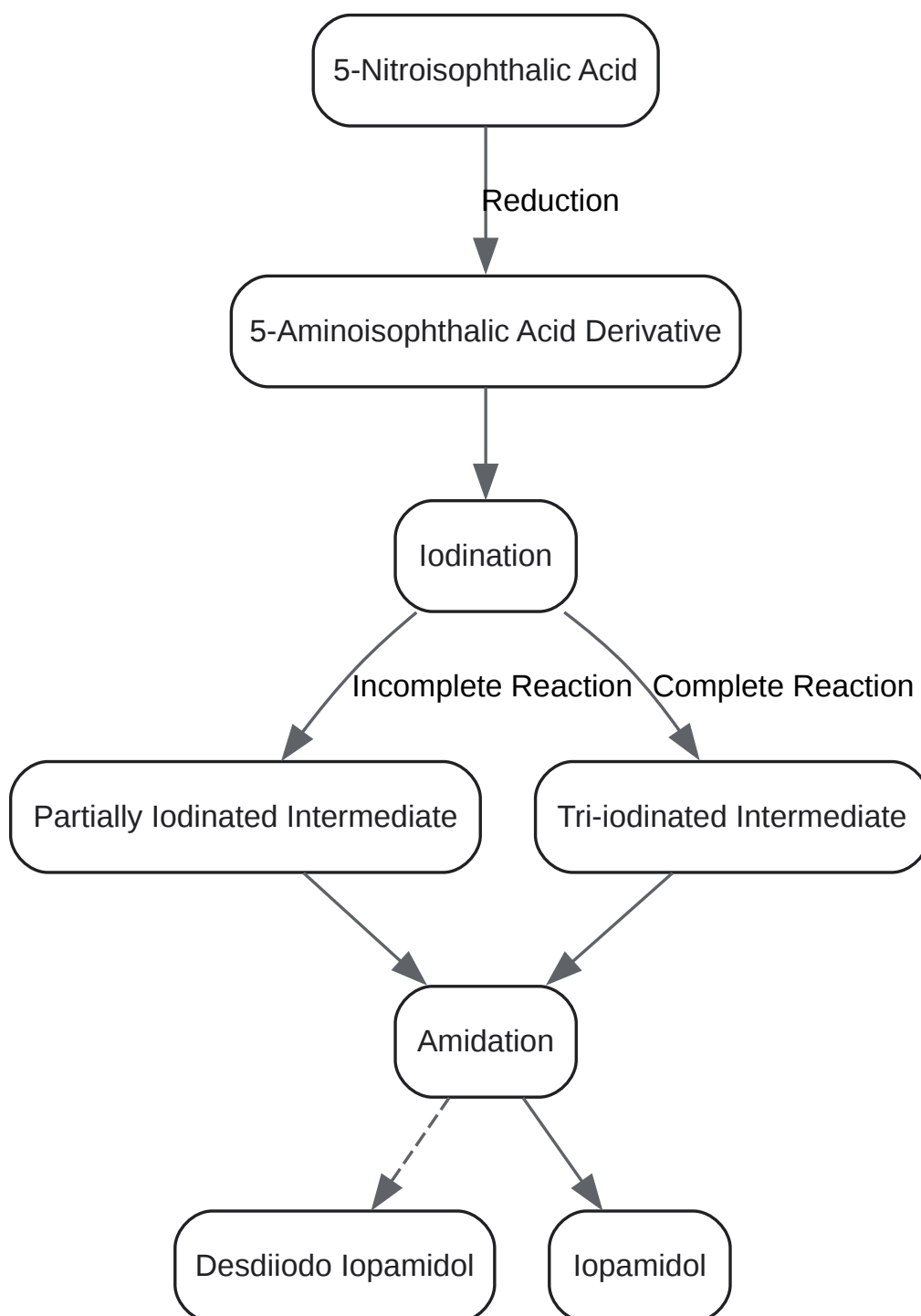
## Synthesis and Formation

Desdiiodo lopamidol is not intentionally synthesized as a therapeutic agent but is formed as an impurity during the synthesis of lopamidol. Its formation can occur through incomplete iodination of the benzene ring precursor or through degradation of the lopamidol molecule under certain conditions.

## Potential Formation Pathways

The synthesis of lopamidol involves the iodination of a substituted benzene ring. Incomplete iodination is a likely pathway for the formation of Desdiiodo lopamidol. The general synthetic route for lopamidol and related impurities often starts from 5-amino-1,3-phthaloyl dichloride.[2]

A potential logical pathway for the formation of Desdiido lopamidol during lopamidol synthesis is visualized in the following diagram:



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Caption: Potential formation pathway of Desdiido lopamidol.

## Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products of a drug substance and for developing stability-indicating analytical methods.[3] These studies involve subjecting the drug to stress conditions like acid and alkali hydrolysis, oxidation, heat, and photolysis.[4] The degradation of lopamidol under various stress conditions can lead to the formation of Desdiiodo lopamidol. For instance, studies on the photodegradation of lopamidol have shown that deiodination is a major degradation pathway, which can result in the formation of Desdiiodo lopamidol among other products.[5]

## Analytical Characterization and Detection

The detection and quantification of Desdiiodo lopamidol as an impurity in lopamidol are crucial for quality control. Various analytical techniques are employed for this purpose.

## Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of lopamidol and its impurities.[6] A validated, stability-indicating HPLC method can effectively separate Desdiiodo lopamidol from the parent drug and other related substances. Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique used for the identification and quantification of impurities, providing both chromatographic separation and mass spectrometric identification.[7]

Table 2: Analytical Methods for Impurity Profiling of lopamidol

Analytical Technique	Purpose
High-Performance Liquid Chromatography (HPLC)	Quantification of impurities
Liquid Chromatography-Mass Spectrometry (LC-MS)	Identification and quantification of impurities
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation of impurities
Gas Chromatography (GC)	Analysis of residual solvents
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)	Detection of elemental impurities

## Experimental Protocol: HPLC Method for Iopamidol and its Impurities

While a specific validated method for Desdiiodo Iopamidol is not publicly available, a general experimental protocol for the analysis of Iopamidol and its impurities using HPLC can be outlined as follows. This protocol is a representative example and would require optimization and validation for specific applications.

**Objective:** To separate and quantify Iopamidol and its related impurities, including Desdiiodo Iopamidol.

**Materials and Reagents:**

- Iopamidol reference standard and sample
- Desdiiodo Iopamidol reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (or other suitable buffer components)

**Instrumentation:**

- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m)

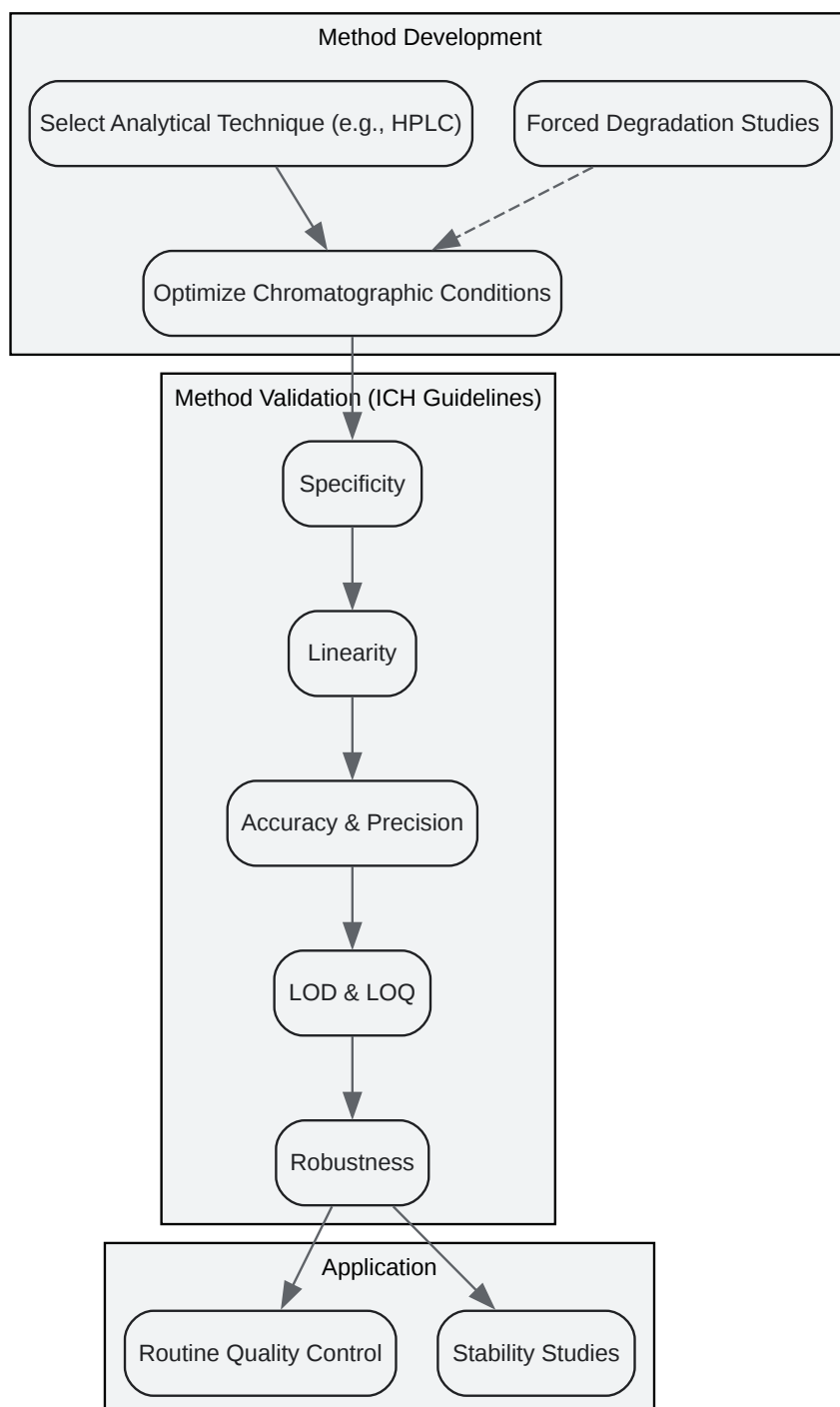
**Chromatographic Conditions (Example):**

- Mobile Phase A: Buffer solution (e.g., phosphate buffer, pH 3.0)
- Mobile Phase B: Acetonitrile
- Gradient Elution: A time-programmed gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 240 nm
- Injection Volume: 20  $\mu$ L

**Procedure:**

- Standard Preparation: Prepare standard solutions of Iopamidol and Desdiiodo Iopamidol of known concentrations in the mobile phase.
- Sample Preparation: Dissolve a known amount of the Iopamidol drug substance or product in the mobile phase.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Analysis: Identify the peaks based on the retention times of the standards. Quantify the amount of Desdiiodo Iopamidol in the sample by comparing its peak area with that of the standard.

The workflow for analytical method development and validation is depicted below:



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Address: 3281 E Guasti Rd

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